molecular formula C8H13NO2 B13058015 1-Amino-1-(5-methyl(2-furyl))propan-2-OL

1-Amino-1-(5-methyl(2-furyl))propan-2-OL

Cat. No.: B13058015
M. Wt: 155.19 g/mol
InChI Key: AYVBPBMGWNLYBA-UHFFFAOYSA-N
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Description

1-Amino-1-(5-methyl(2-furyl))propan-2-OL is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL typically involves the reaction of 5-methylfurfural with an appropriate amine under controlled conditions. One common method includes the reduction of 5-methylfurfural followed by the addition of an amino group to the resulting intermediate . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(5-methyl(2-furyl))propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-Amino-1-(5-methyl(2-furyl))propan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-methyl(2-furyl))propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-1-(5-methyl(2-furyl))propan-2-OL is unique due to the presence of both an amino group and a hydroxyl group attached to a furan ring with a methyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-amino-1-(5-methylfuran-2-yl)propan-2-ol

InChI

InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3

InChI Key

AYVBPBMGWNLYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(C)O)N

Origin of Product

United States

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